molecular formula C25H20N4O5S2 B2998089 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 361480-38-8

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B2998089
M. Wt: 520.58
InChI Key: ZWFNHRXHSZBWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H20N4O5S2 and its molecular weight is 520.58. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(3-nitrophenyl)thiazol-2-amine, which is synthesized from 3-nitrobenzaldehyde and thiosemicarbazide. The second intermediate is 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl) chloride, which is synthesized from 3,4-dihydroquinoline and chlorosulfonic acid. These two intermediates are then coupled together using a coupling agent to form the final product.

Starting Materials
3-nitrobenzaldehyde, thiosemicarbazide, 3,4-dihydroquinoline, chlorosulfonic acid, coupling agent

Reaction
Synthesis of 4-(3-nitrophenyl)thiazol-2-amine:, - Dissolve 3-nitrobenzaldehyde (1.0 equiv) and thiosemicarbazide (1.2 equiv) in ethanol and reflux for 2 hours., - Cool the reaction mixture to room temperature and filter the resulting solid., - Wash the solid with ethanol and dry under vacuum to obtain 4-(3-nitrophenyl)thiazol-2-amine as a yellow solid., Synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl) chloride:, - Dissolve 3,4-dihydroquinoline (1.0 equiv) in chlorosulfonic acid (3.0 equiv) and reflux for 2 hours., - Cool the reaction mixture to room temperature and pour into ice-cold water., - Extract the resulting solid with dichloromethane and dry over magnesium sulfate., - Evaporate the solvent under reduced pressure to obtain 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl) chloride as a yellow solid., Coupling of 4-(3-nitrophenyl)thiazol-2-amine and 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl) chloride:, - Dissolve 4-(3-nitrophenyl)thiazol-2-amine (1.0 equiv) and 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl) chloride (1.1 equiv) in DMF., - Add a coupling agent (1.2 equiv) and stir the reaction mixture at room temperature for 12 hours., - Pour the reaction mixture into ice-cold water and extract with dichloromethane., - Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure., - Purify the resulting solid by column chromatography to obtain the final product as a yellow solid.

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S2/c30-24(27-25-26-22(16-35-25)19-6-3-8-20(15-19)29(31)32)18-10-12-21(13-11-18)36(33,34)28-14-4-7-17-5-1-2-9-23(17)28/h1-3,5-6,8-13,15-16H,4,7,14H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFNHRXHSZBWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.